Welcome to the BenchChem Online Store!
molecular formula C11H6BrN3 B8366342 5-(4'-Bromophenyl)-2-pyrimidinecarbonitrile

5-(4'-Bromophenyl)-2-pyrimidinecarbonitrile

Cat. No. B8366342
M. Wt: 260.09 g/mol
InChI Key: HSGWRSZFLNHTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08188121B2

Procedure details

The same procedure described for 5-(4′-bromophenyl)-2-pyridinecarbonitrile was used by employing 5-bromo-2-cyanopyrimidine and 4-bromophenylboronic acid to furnish 84 in 58% yield; mp 202-204° C. 1H NMR (DMSO-d6): δ 7.79 (d, J=8.4 Hz, 2H), 7.88 (d, J=8.4 Hz, 1H), 9.39 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=C[C:11]([C:14]#[N:15])=[N:12][CH:13]=2)=[CH:4][CH:3]=1.BrC1C=[N:19]C(C#N)=NC=1.BrC1C=CC(B(O)O)=CC=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[N:12][C:11]([C:14]#[N:15])=[N:19][CH:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C=1C=CC(=NC1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC(=NC1)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1C=NC(=NC1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.